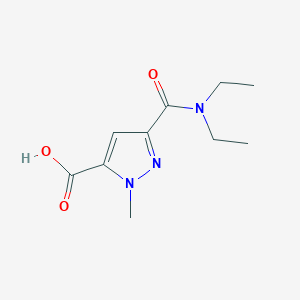
3-(2-aminoethyl)-5-chloro-1H-indole-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-aminoethyl)-5-chloro-1H-indole-2-carboxylic acid is a chemical compound that has been studied for its potential use in scientific research. This compound has a unique structure that makes it an interesting subject for study, and it has been found to have a range of potential applications in various fields.
Scientific Research Applications
Synthesis and Characterization
Chemical Derivatives : This compound's derivatives, such as 5- and 6-(2-aminoethyl)-indole-3-acetic acids, are used in the design of research tools like immobilized forms of indole-3-acetic acid and its conjugates with biochemical tags or molecular probes (Ilić et al., 2005).
Molecular Docking Studies : These derivatives have been synthesized and used for molecular docking studies to predict binding interactions with target proteins, indicating their utility in drug design and development (Ganga Reddy et al., 2022).
Novel Synthesis Methods : Research includes developing one-pot synthesis methods for heterocyclic beta-chlorovinyl aldehydes using Vilsmeier reagent, showcasing the compound's versatility in chemical synthesis (Majo & Perumal, 1996).
Biochemical and Biological Research
Antimicrobial Activities : Indole-2-carboxylic acid derivatives have demonstrated significant antibacterial and moderate antifungal activities, contributing to research in antimicrobial agents (Raju et al., 2015).
Synthetic Applications in Pharmacology : The synthesis of novel indole carboxylic acids and derivatives contributes to pharmacological research, particularly in exploring new therapeutic agents (Park et al., 2008).
Receptor Antagonists Development : Specific derivatives, such as 3-substituted 1H-indole-2-carboxylic acid, have been identified as potent and selective antagonists for receptors like CysLT1, demonstrating their potential in developing new drugs (Chen et al., 2016).
Mechanism of Action
The mechanism of action of a compound refers to how it interacts with biological systems. This is often determined through biochemical and pharmacological studies. Unfortunately, specific information about the mechanism of action of “3-(2-aminoethyl)-5-chloro-1H-indole-2-carboxylic acid” is not available in the literature .
Safety and Hazards
properties
IUPAC Name |
3-(2-aminoethyl)-5-chloro-1H-indole-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O2/c12-6-1-2-9-8(5-6)7(3-4-13)10(14-9)11(15)16/h1-2,5,14H,3-4,13H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCPLGERAJDQHNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(=C(N2)C(=O)O)CCN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

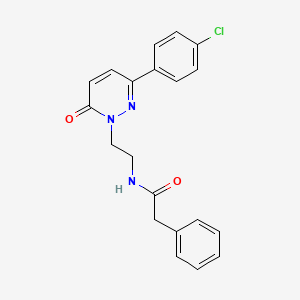

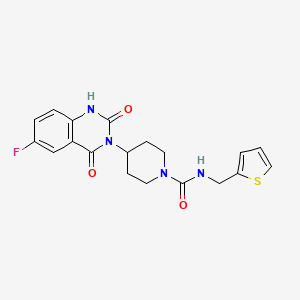
![N-(2,4-dimethylphenyl)-2-[3-(4-methylphenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2559243.png)
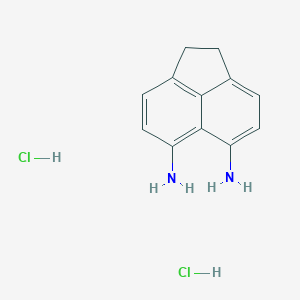
![3-(3,5-Dimethyl-1-pyrazolyl)-6-[4-(4-fluorophenyl)-1-piperazinyl]-1,2,4,5-tetrazine](/img/structure/B2559245.png)
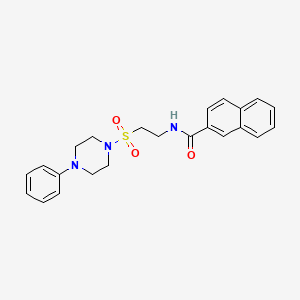
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-6-{1-[2-(4-bromophenyl)-2-oxoethyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}hexanamide](/img/structure/B2559248.png)

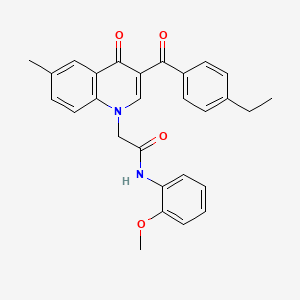
![[3-(Methylamino)cyclobutyl]methanol;hydrochloride](/img/structure/B2559251.png)
![N-(4-{[4-(1,2-benzisoxazol-3-ylmethyl)piperazin-1-yl]sulfonyl}phenyl)acetamide](/img/structure/B2559252.png)

